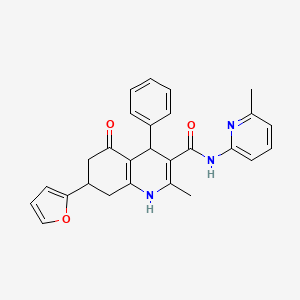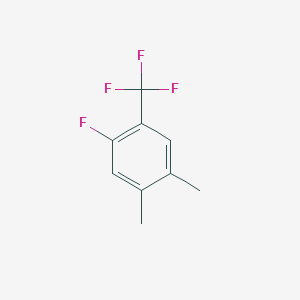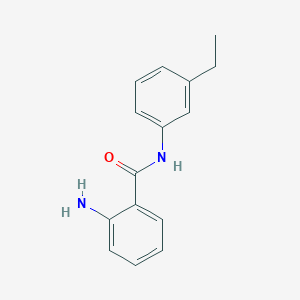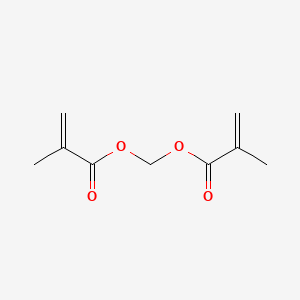
7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound that features a variety of functional groups, including a furan ring, a hydroxyl group, a pyridine ring, and a quinoline scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the construction of the quinoline scaffold, followed by the introduction of the furan and pyridine rings through various coupling reactions. Key steps may include:
Formation of the Quinoline Scaffold: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Furan Ring: This can be done via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with a halogenated quinoline intermediate.
Addition of the Pyridine Ring: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to modify the quinoline or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, or strong bases like NaH for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to fully saturated rings.
科学的研究の応用
7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups, which may interact with various biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Biological Studies: The compound can be used in studies to understand its interactions with enzymes, receptors, and other biological macromolecules.
Industrial Applications:
作用機序
The mechanism of action of 7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their CDK2 inhibitory activity, these compounds also feature a fused heterocyclic system.
Imidazo[1,2-a]pyridines: Valuable in organic synthesis and pharmaceutical chemistry, these compounds are structurally related and have diverse applications.
Uniqueness
7-(furan-2-yl)-5-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its combination of a furan ring, a hydroxyl group, a pyridine ring, and a quinoline scaffold
特性
CAS番号 |
878427-73-7 |
|---|---|
分子式 |
C27H25N3O3 |
分子量 |
439.5 g/mol |
IUPAC名 |
7-(furan-2-yl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H25N3O3/c1-16-8-6-12-23(28-16)30-27(32)24-17(2)29-20-14-19(22-11-7-13-33-22)15-21(31)26(20)25(24)18-9-4-3-5-10-18/h3-13,19,25,29H,14-15H2,1-2H3,(H,28,30,32) |
InChIキー |
RDXVWBMNPAXHBN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)





![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)


![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)

